3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol
Description
3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol is a pyridine derivative featuring a propanol backbone substituted with an amino group and a 3-methylpyridin-4-yl moiety.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-5-11-3-2-9(7)8(4-10)6-12/h2-3,5,8,12H,4,6,10H2,1H3 |
InChI Key |
KRWQFYRWCUYJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and suitable reagents for introducing the amino and hydroxyl groups.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different degrees of saturation.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Based Analogs
3-(2-Aminopyridin-3-yl)propan-1-ol
- Structure: Propanol chain attached to a pyridine ring substituted with an amino group at position 2.
- Key Differences: The absence of a methyl group on the pyridine ring and the amino group’s position (2 vs. 4) significantly alter electronic properties.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- Structure : Similar to the above but with a fluorine atom at position 5 of the pyridine ring.
- Key Differences: Fluorination introduces electron-withdrawing effects, which could increase metabolic stability and binding affinity in biological systems. Molecular weight (170.18 g/mol) and polarity are higher than the non-fluorinated analog .
3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride
Heterocyclic Variants
3-Amino-2-(pyrimidin-4-yl)propan-1-ol
- Structure : Pyrimidine replaces pyridine as the aromatic heterocycle.
- Key Differences : Pyrimidine’s two nitrogen atoms increase electron deficiency, altering hydrogen-bonding capacity and acidity. Molecular weight (153.18 g/mol) is lower than pyridine-based analogs, suggesting differences in pharmacokinetics .
Functional Group Modifications
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
Data Tables for Comparative Analysis
Table 1. Structural and Physicochemical Properties of Selected Analogs
Table 2. Functional Implications of Structural Variations
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Amino-2-(3-methylpyridin-4-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes starting from pyridine derivatives. For example, nucleophilic substitution or reductive amination may be employed. Key variables include:
- Solvent selection : Methanol or ethanol improves solubility of intermediates .
- Temperature control : Reactions are often conducted at 50–80°C to optimize kinetics without decomposition .
- Catalysts : Palladium or nickel catalysts enhance hydrogenation efficiency .
- Workup : Acidic conditions (e.g., HCl) are used to isolate the hydrochloride salt form .
- Yield optimization : Adjusting reactant stoichiometry (e.g., 1:1.2 molar ratio of amine to ketone precursors) improves purity .
Q. How is the stereochemistry of this compound characterized, and why is it critical for biological activity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) separate enantiomers with >99% enantiomeric excess .
- Biological relevance : The (R)-enantiomer may exhibit higher binding affinity to neurotransmitter receptors due to spatial compatibility with active sites .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?
- Methodological Answer :
- Solubility : Soluble in polar solvents (water, methanol) but less in non-polar solvents. Low-temperature storage (4°C) reduces hydrolysis .
- Stability : Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use PPE (gloves, goggles) due to irritant properties of chlorinated analogs .
Advanced Research Questions
Q. How do halogen substitutions on the pyridine ring (e.g., Cl, Br) alter the biological activity of this compound derivatives?
- Methodological Answer :
-
Lipophilicity : Chlorine increases logP, enhancing blood-brain barrier penetration .
-
Receptor binding : Bromine at the 4-position improves affinity for GABAₐ receptors by 30% compared to methyl groups .
-
Experimental design : Synthesize analogs via Suzuki-Miyaura coupling and compare IC₅₀ values in enzyme assays .
Substituent LogP IC₅₀ (μM) Target Receptor 3-Methyl 1.2 15.3 Adrenergic α₂ 4-Chloro 1.8 8.7 GABAₐ 4-Bromo 2.1 6.2 GABAₐ Data adapted from structural analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative assays : Use standardized protocols (e.g., FRET-based binding assays) across labs to minimize variability .
- Structural validation : Confirm purity (>95% by HPLC) and stereochemistry before testing .
- Computational modeling : Molecular docking (AutoDock Vina) identifies key residues in target proteins explaining divergent results .
Q. How can computational methods predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Predict binding modes to receptors (e.g., serotonin 5-HT₃) using PyMOL and PDB structures .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- QSAR models : Corolate substituent electronegativity with inhibitory activity (R² > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
